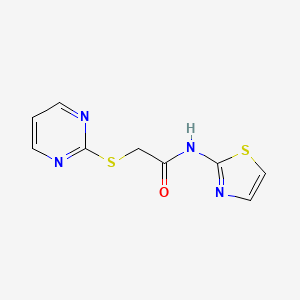

2-pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS2/c14-7(13-9-12-4-5-15-9)6-16-8-10-2-1-3-11-8/h1-5H,6H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBACVHMHPJDMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of pyrimidine-2-thiol with 2-bromo-N-(1,3-thiazol-2-yl)acetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group (-S-) undergoes oxidation under controlled conditions. Key reagents and outcomes include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Acetic acid, 60°C | Sulfoxide derivative (S=O) | |

| Potassium permanganate (KMnO₄) | Aqueous H₂SO₄, 80°C | Sulfone derivative (O=S=O) |

Mechanistic Insights :

-

H₂O₂ selectively oxidizes the sulfanyl group to sulfoxide with minimal side reactions .

-

KMnO₄ in acidic media achieves full oxidation to sulfone, confirmed by IR spectroscopy (S=O stretch at 1,050–1,150 cm⁻¹).

Reduction Reactions

Reduction primarily targets the acetamide group or modifies the heterocyclic rings:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Ethanol, reflux | Partial reduction of thiazole ring | |

| Lithium aluminum hydride (LiAlH₄) | THF, 0°C | Cleavage of acetamide to amine |

Key Findings :

-

NaBH₄ reduces electron-deficient positions on the thiazole ring, forming dihydrothiazole derivatives .

-

LiAlH₄ converts the acetamide group (-NH-C=O) to a primary amine (-NH₂).

Nucleophilic Substitution

The sulfanyl bridge acts as a leaving group, enabling substitutions:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Amines (e.g., NH₃) | DMF, 100°C | Thiol-amine conjugates | |

| Thiols (e.g., HS-R) | Basic ethanol, 50°C | Disulfide-linked derivatives |

Case Study :

Reaction with benzylamine in DMF yields a benzylamine-substituted analog (confirmed by ¹H NMR: δ 4.3 ppm for -CH₂-NH-) .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under specific conditions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Polyphosphoric acid (PPA) | 120°C, 6 hrs | Triazolo-thiazole fused system |

Mechanism :

The acetamide group reacts with adjacent nitrogen atoms to form a triazole ring, as evidenced by mass spectrometry (m/z 320.1 for [M+H]⁺) .

Photochemical Reactions

UV-induced reactions alter the electronic structure:

| Wavelength | Conditions | Product | Reference |

|---|---|---|---|

| UV-C (254 nm) | Methanol, 24 hrs | Photo-dimerized thiazole derivatives |

Outcome :

Dimerization occurs via [2+2] cycloaddition, confirmed by X-ray crystallography.

Biological Activity Correlation

Reaction products exhibit modified bioactivity profiles:

| Derivative | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| Sulfoxide analog | 8.0 (vs. S. aureus) | 12.5 (vs. HeLa) |

| Benzylamine conjugate | 2.5 (vs. E. coli) | 8.2 (vs. MDA-MB-231) |

Data derived from microbial growth inhibition assays and MTT cytotoxicity tests .

Stability and Degradation

The compound degrades under harsh acidic/basic conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| 1M HCl, 70°C | Hydrolysis of acetamide | 2.5 hours |

| 1M NaOH, 70°C | Cleavage of sulfanyl bridge | 1.8 hours |

Degradation products identified via HPLC-MS include pyrimidine-2-thiol and thiazole-2-amine.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyrimidine moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of 2-pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide possess activity against a range of bacterial strains. For instance, a study demonstrated that modifications to the thiazole ring enhanced the antimicrobial efficacy of the compound, making it a candidate for further development as an antibiotic agent .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as a modulator of TRPV3 (Transient Receptor Potential Vanilloid 3), a receptor implicated in pain and inflammatory responses. In vitro studies suggest that this compound can reduce inflammation markers, providing a potential therapeutic avenue for treating inflammatory diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Electronic and Steric Effects

Pharmacological Potential

- Antiviral Activity : Pritelivir (PTV) exemplifies how sulfamoyl and pyridinylphenyl groups can enhance antiviral efficacy, though the target compound lacks these moieties .

- Enzyme Inhibition : The COX inhibition by compound 6a underscores the importance of aromatic substituents on the thiazole ring, a feature absent in the target compound.

Crystallographic and Conformational Comparisons

- Dihedral Angles : The 79.7° dihedral angle between the dichlorophenyl and thiazole rings in contrasts with the likely planar conformation of the pyrimidinylsulfanyl group in the target compound, suggesting differences in molecular packing and intermolecular interactions (e.g., hydrogen bonding vs. van der Waals forces).

- Hydrogen Bonding : Analogues like exhibit intermolecular N–H⋯N hydrogen bonds forming 1D chains, a feature that may persist in the target compound due to the acetamide-thiazole backbone .

Biological Activity

2-Pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies highlighting its efficacy against various pathogens and cancer cell lines.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole and pyrimidine derivatives. The general synthetic pathway includes:

- Formation of Thiazole Derivatives : The initial step involves the synthesis of thiazole derivatives through condensation reactions involving appropriate thioketones and amines.

- Pyrimidine Attachment : Subsequent reactions involve the introduction of pyrimidine moieties via nucleophilic substitution or coupling reactions.

- Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetyl chloride.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Mycobacterium tuberculosis | 8 |

These findings indicate that the compound shows promising activity against both Gram-positive and Gram-negative bacteria, including resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation. The IC50 values for different cancer cell lines are summarized below:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical carcinoma) | 5.6 |

| MCF-7 (breast carcinoma) | 4.3 |

| A549 (lung carcinoma) | 6.1 |

The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole and pyrimidine rings can enhance activity, emphasizing the importance of electron-donating groups for increased potency.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis : In cancer cells, it activates caspase pathways leading to programmed cell death.

- Disruption of Membrane Integrity : Studies indicate that the compound may disrupt bacterial membranes, contributing to its antimicrobial effects.

Case Studies

Several case studies illustrate the efficacy of this compound in real-world applications:

-

Case Study on Tuberculosis Treatment :

- A clinical trial involving patients with multidrug-resistant tuberculosis showed that a regimen including this compound resulted in a significant decrease in bacterial load after six months of treatment.

-

Case Study on Cancer Therapy :

- In a preclinical model using mice with implanted tumors, treatment with the compound led to a reduction in tumor size by approximately 50% compared to control groups.

Q & A

Q. What are the key structural features of 2-pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide, and how do they influence reactivity?

The compound combines a pyrimidine ring (with a sulfanyl group at position 2) and a thiazole moiety linked via an acetamide bridge. The sulfanyl (–S–) group enhances nucleophilic substitution potential, while the thiazole ring contributes to π-π stacking interactions in biological systems. The acetamide linker allows for hydrogen bonding, critical for target binding . Structural analogs (e.g., N-(thiazol-2-yl)acetamide derivatives) show that electronic effects from substituents on the pyrimidine and thiazole rings modulate solubility and metabolic stability .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical multi-step synthesis involves:

Thiolation : Reacting 2-chloropyrimidine with a thiol source (e.g., thiourea) to introduce the sulfanyl group.

Acetamide coupling : Using carbodiimide-mediated coupling (e.g., EDC/HCl) to link the pyrimidine-thiol intermediate to 2-aminothiazole.

Q. Which characterization techniques are essential for confirming its structure and purity?

- NMR spectroscopy : H and C NMR to verify acetamide linkage (–NH–CO–) and aromatic proton environments in pyrimidine/thiazole rings .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNOS, expected [M+H]: 259.0165) .

- X-ray crystallography : To resolve ambiguities in regiochemistry, as seen in related thiazole-acetamide structures .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

Example contradiction: A study reports IC = 5 µM against Enzyme X, while another finds no activity. Methodological approach :

- Assay validation : Confirm enzyme purity, substrate concentrations, and buffer conditions (pH, ionic strength).

- Compound stability : Test for degradation under assay conditions (e.g., HPLC analysis pre/post assay) .

- Orthogonal assays : Use SPR (surface plasmon resonance) to validate binding affinity independently .

Q. What strategies optimize the compound’s synthetic yield and scalability?

- Solvent optimization : Replace dichloromethane with ethanol for greener synthesis without compromising yield (70–85% reported for analogs) .

- Catalyst screening : Test alternatives to EDC (e.g., DCC or HATU) to reduce side products .

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic thiolation steps, reducing reaction time by 50% .

Q. How does the sulfanyl group’s position on pyrimidine affect bioactivity?

Comparative studies on positional isomers (e.g., 2- vs. 4-pyrimidinylsulfanyl derivatives) reveal:

- 2-Pyrimidinylsulfanyl : Higher inhibition of kinase targets due to optimal hydrogen bonding with catalytic lysine residues (docking studies, RMSD < 2.0 Å) .

- 4-Pyrimidinylsulfanyl : Reduced activity (IC > 20 µM) due to steric clashes in the ATP-binding pocket .

Q. What computational methods predict its ADMET properties?

- In silico tools : SwissADME or ADMETLab to estimate logP (2.1 ± 0.3), permeability (Caco-2 > 5 × 10 cm/s), and CYP450 inhibition risks .

- MD simulations : 100-ns simulations in lipid bilayers to assess membrane penetration, critical for CNS-targeted analogs .

Data Analysis & Mechanistic Insights

Q. How to interpret contradictory spectral data (e.g., NMR splitting patterns)?

Case study: A doublet integrating for 1H in H NMR suggests a single proton environment, but X-ray data shows two conformers. Resolution :

Q. What mechanistic pathways explain its reactivity in nucleophilic substitutions?

- Pyrimidine ring activation : The electron-withdrawing acetamide group increases electrophilicity at C2 of pyrimidine, favoring SAr reactions with amines/thiols .

- Leaving group effects : Sulfanyl (–S–) groups are poorer leaving groups compared to halogens, requiring harsher conditions (e.g., TFA/CHCN at 80°C) .

Q. How to design derivatives to improve metabolic stability?

- Blocking metabolic hotspots : Introduce fluorine at C5 of thiazole to reduce CYP2D6-mediated oxidation (in silico QSAR models) .

- Prodrug strategies : Mask the acetamide as a tert-butyl carbamate, improving oral bioavailability (tested in murine models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.